An In-Depth Technical Guide to o-Toluoyl-5-hydroxy Omeprazole: Structure, Properties, and Synthesis
An In-Depth Technical Guide to o-Toluoyl-5-hydroxy Omeprazole: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole, a cornerstone in the management of acid-related gastrointestinal disorders, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, leading to the formation of various metabolites.[1] One of the major metabolites is 5-hydroxyomeprazole, which is pharmacologically inactive but serves as a key molecule in the clearance pathway of the parent drug.[2] Further transformation or derivatization of these metabolites can lead to the formation of various compounds, including impurities in the drug substance. This guide provides a comprehensive technical overview of a specific derivative, o-Toluoyl-5-hydroxy Omeprazole, a compound of interest in the context of omeprazole's impurity profile and as a reference standard in analytical development.
This document delves into the chemical structure, physicochemical properties, and synthetic pathways of o-Toluoyl-5-hydroxy Omeprazole. It is designed to be a valuable resource for professionals engaged in drug discovery, development, and quality control, offering insights into the chemistry and analytical considerations of this specific omeprazole-related compound.
Chemical Identity and Structure
o-Toluoyl-5-hydroxy Omeprazole is systematically named 2-Methylbenzoic acid [4-methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridinyl]methyl ester.[3] It is an ester derivative of 5-hydroxyomeprazole, where the hydroxyl group is acylated with an o-toluoyl group (2-methylbenzoyl group).
The chemical structure of o-Toluoyl-5-hydroxy Omeprazole combines the core structure of omeprazole with the o-toluoyl moiety, as illustrated below:
Figure 1: Logical relationship of the structural components of o-Toluoyl-5-hydroxy Omeprazole.
The key structural features include the benzimidazole and pyridine rings connected by a methylsulfinyl bridge, characteristic of omeprazole and its derivatives. The defining feature of this compound is the o-toluoyl ester linked to the hydroxymethyl group at the 5-position of the pyridine ring.
Physicochemical Properties
o-Toluoyl-5-hydroxy Omeprazole is typically available as a white to off-white solid and is used as a reference standard in pharmaceutical analysis.[3] Due to its nature as a specific impurity and reference material, extensive public data on its physicochemical properties are limited. However, based on its structure and available information, a summary of its key properties is provided below.
| Property | Value | Source |
| CAS Number | 120003-79-4 | [1][3] |
| Molecular Formula | C₂₅H₂₅N₃O₅S | [1] |
| Molecular Weight | 479.55 g/mol | [1] |
| Appearance | White Solid | [3] |
| Storage Conditions | 2-8°C Refrigerator | [3] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | Inferred |
Note: Some properties are inferred based on the chemical structure and data available for similar compounds.
Synthesis of o-Toluoyl-5-hydroxy Omeprazole
The synthesis of o-Toluoyl-5-hydroxy Omeprazole involves the esterification of its precursor, 5-hydroxyomeprazole. The overall synthetic strategy can be broken down into two main stages: the synthesis of 5-hydroxyomeprazole and its subsequent esterification.
Part 1: Synthesis of 5-Hydroxyomeprazole
The total synthesis of 5-hydroxyomeprazole has been reported in the scientific literature.[4] A key step in this synthesis involves the protection of a hydroxyl group on a pyridine precursor using 2-methylbenzoyl chloride (o-toluoyl chloride).[4] This protected intermediate is then carried through several steps to construct the final 5-hydroxyomeprazole molecule. The synthesis of the direct precursor to 5-hydroxyomeprazole, a chloromethyl pyridine derivative, is a critical part of this process.
Figure 2: Simplified workflow for the synthesis of 5-hydroxyomeprazole.
Part 2: Esterification of 5-Hydroxyomeprazole
The final step in the synthesis of o-Toluoyl-5-hydroxy Omeprazole is the esterification of 5-hydroxyomeprazole with o-toluoyl chloride. This is a standard esterification reaction where the hydroxyl group of 5-hydroxyomeprazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of o-toluoyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: General Esterification of a Hydroxyl Compound with o-Toluoyl Chloride
The following is a generalized protocol for the esterification of an alcohol or phenol with o-toluoyl chloride, which can be adapted for the synthesis of o-Toluoyl-5-hydroxy Omeprazole.[5]
Materials:
-
5-hydroxyomeprazole
-
o-Toluoyl chloride
-
Anhydrous non-protic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Non-nucleophilic base (e.g., triethylamine, pyridine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-hydroxyomeprazole (1.0 equivalent) in the anhydrous solvent.
-
Addition of Base: Add the non-nucleophilic base (1.1-1.5 equivalents) to the solution and stir.
-
Addition of Acyl Chloride: Slowly add o-toluoyl chloride (1.05-1.2 equivalents) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure o-Toluoyl-5-hydroxy Omeprazole.
Figure 3: Experimental workflow for the esterification of 5-hydroxyomeprazole.
Analytical Characterization
The characterization of o-Toluoyl-5-hydroxy Omeprazole relies on standard analytical techniques used in organic and pharmaceutical chemistry. As a reference standard, its purity and identity are of utmost importance.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of o-Toluoyl-5-hydroxy Omeprazole and for its quantification as an impurity in omeprazole drug substances. A reversed-phase HPLC method with UV detection would be a suitable starting point for method development.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for o-Toluoyl-5-hydroxy Omeprazole is not readily available in the public domain, the expected ¹H and ¹³C NMR spectra can be predicted based on the structure and known chemical shifts of omeprazole and related compounds.[6][7] The spectrum would show characteristic signals for the protons and carbons of the benzimidazole and pyridine rings, the methoxy and methyl groups, the sulfinyl methyl bridge, and the newly introduced o-toluoyl group (aromatic protons and the methyl group).
Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of o-Toluoyl-5-hydroxy Omeprazole. The expected molecular ion peak [M+H]⁺ would be at m/z 479.55. The fragmentation pattern would likely involve cleavage of the ester bond and fragmentation of the omeprazole core structure. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Studies on the fragmentation of omeprazole and its metabolites can provide insights into the expected fragmentation pathways.[8][9]
Significance in Drug Development and Quality Control
o-Toluoyl-5-hydroxy Omeprazole is primarily of interest as a potential impurity in omeprazole drug products. The identification and control of impurities are critical aspects of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product. As such, having access to a well-characterized reference standard of o-Toluoyl-5-hydroxy Omeprazole is essential for:
-
Analytical Method Development and Validation: To develop and validate analytical methods (e.g., HPLC) for the detection and quantification of this impurity in omeprazole active pharmaceutical ingredient (API) and finished drug products.
-
Impurity Profiling: To establish the impurity profile of omeprazole from different manufacturing processes.
-
Forced Degradation Studies: To identify potential degradation products of omeprazole under various stress conditions.
-
Toxicological Assessment: While specific toxicological data for o-Toluoyl-5-hydroxy Omeprazole is not widely available, the presence of any impurity above a certain threshold necessitates a toxicological evaluation to ensure patient safety.
Conclusion
o-Toluoyl-5-hydroxy Omeprazole, an ester derivative of a major omeprazole metabolite, represents an important compound in the analytical landscape of this widely used proton pump inhibitor. Understanding its chemical structure, properties, and synthesis is crucial for researchers and scientists involved in the development, manufacturing, and quality control of omeprazole. This technical guide provides a foundational understanding of this compound, consolidating available information and outlining the key scientific principles and experimental considerations. Further research into its specific analytical and toxicological properties will continue to be of value to the pharmaceutical industry.
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